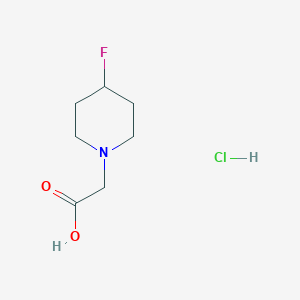

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride (FPAH) is a small molecule that belongs to the class of organic compounds known as piperidinecarboxylic acids. FPAH is an important building block in organic synthesis, and has been used for a variety of applications in the scientific research field. FPAH is a colorless solid that is soluble in water and a variety of organic solvents. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used as a starting material for the synthesis of a variety of compounds, including peptides and polymers. Additionally, 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has been used in the synthesis of a variety of polymers, including polyamides and polyurethanes.

Mechanism of Action

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride acts as an acid catalyst in the synthesis of a variety of compounds. It is believed that 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride acts as an acid catalyst by protonating the reactants, thereby facilitating the reaction. Additionally, 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride is thought to act as a Lewis acid, which is able to form hydrogen bonds with the reactants, thereby promoting the reaction.

Biochemical and Physiological Effects

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has been found to have no significant biochemical or physiological effects. It is not toxic or hazardous, and is not known to interact with any biochemical or physiological systems.

Advantages and Limitations for Lab Experiments

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has several advantages in laboratory experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is inexpensive and readily available. The main limitation of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has a wide range of potential applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. Additionally, it has been used in the synthesis of a variety of polymers, including polyamides and polyurethanes. Additionally, 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has potential applications in the fields of catalysis, biocatalysis, and drug delivery. Finally, 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has potential applications in the field of materials science, as it has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and other materials.

Synthesis Methods

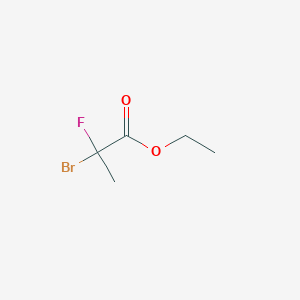

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride is synthesized via a three-step reaction process. In the first step, an alkyl halide is reacted with a Grignard reagent to form an alkyl magnesium halide. In the second step, the alkyl magnesium halide is reacted with a piperidine carboxylic acid to form an alkyl piperidine carboxylic acid. Finally, the alkyl piperidine carboxylic acid is hydrolyzed with hydrochloric acid to form 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride.

properties

IUPAC Name |

2-(4-fluoropiperidin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVTUSFQYNESMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)

![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)

![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)

![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)